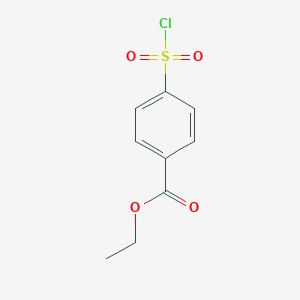







|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([S:12]([O-:15])(=O)=[O:13])=[CH:8][CH:7]=1)=[O:5])[CH3:2].[K+].O=P(Cl)(Cl)[Cl:19]>C(#N)C.S1(CCCC1)(=O)=O>[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([S:12]([Cl:19])(=[O:15])=[O:13])=[CH:8][CH:7]=1)=[O:5])[CH3:2] |f:0.1|
|


|
Name
|
potassium 4-ethoxycarbonylbenzenesulfonate
|
|
Quantity
|
75.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1=CC=C(C=C1)S(=O)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
55 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
S1(=O)(=O)CCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
|
Type
|
CUSTOM
|
|
Details
|
As the solution was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A round bottom flask, fitted with a magnetic stir bar and a hose adapter
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
|
Type
|
CONCENTRATION
|
|
Details
|
was then concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|
|
Type
|
TEMPERATURE
|
|
Details
|
The flask was then cooled in an ice bath
|
|
Type
|
ADDITION
|
|
Details
|
ice was added to the mixture in the flask
|
|
Type
|
CUSTOM
|
|
Details
|
The product crystallized as a white solid
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
|
Type
|
WASH
|
|
Details
|
washed
|
|
Type
|
CUSTOM
|
|
Details
|
The product was dried under vacuum at room temperature
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 76 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |